![molecular formula C12H15N3O B13075406 {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a triazole derivative Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Preparation of 5-methyl-1-[(4-methylphenyl)methyl]-1,2,3-triazole:
Reduction of the Triazole: The triazole is then reduced to form the corresponding alcohol, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
科学的研究の応用
Chemistry
In chemistry, {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit the growth of various microorganisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including antifungal and anticancer properties .
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity .
作用機序
The mechanism of action of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in microorganisms . The triazole ring can interact with enzymes and proteins, disrupting their normal function and leading to cell death .
類似化合物との比較
Similar Compounds
- 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole
- 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl acetate
- 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl chloride
Uniqueness
The uniqueness of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol lies in its specific functional groups, which confer unique reactivity and biological activity. The presence of the alcohol group allows for further chemical modifications, making it a versatile compound for various applications .
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-9-3-5-11(6-4-9)7-15-10(2)12(8-16)13-14-15/h3-6,16H,7-8H2,1-2H3 |
InChIキー |
ISYSQYUIJIROAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)
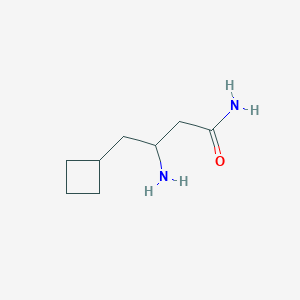
![(6R,7R)-Benzhydryl7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13075331.png)
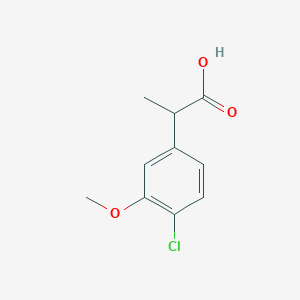

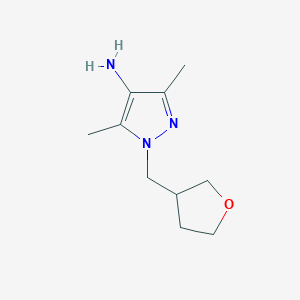
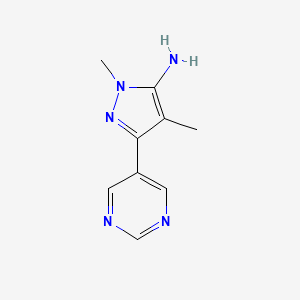
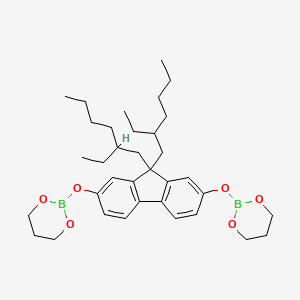
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)

![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)

![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
